molecular formula C14H13N3 B8722266 1-BENZYL-1H-INDAZOL-4-YLAMINE

1-BENZYL-1H-INDAZOL-4-YLAMINE

Cat. No.: B8722266
M. Wt: 223.27 g/mol
InChI Key: GUTJGRXTAAMNBO-UHFFFAOYSA-N
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Description

1-BENZYL-1H-INDAZOL-4-YLAMINE is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indazole ring, which is further substituted with an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-BENZYL-1H-INDAZOL-4-YLAMINE can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach is the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of metal-catalyzed reactions to achieve high yields and minimal byproducts. The use of organometallic reagents and controlled reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-1H-INDAZOL-4-YLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-BENZYL-1H-INDAZOL-4-YLAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antihypertensive effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-BENZYL-1H-INDAZOL-4-YLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indazol-4-amine
  • 1-phenyl-1H-indazol-4-amine
  • 1-benzyl-3-(2,3-dihydroxypropoxy)indazole

Uniqueness

1-BENZYL-1H-INDAZOL-4-YLAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzylindazol-4-amine

InChI

InChI=1S/C14H13N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

GUTJGRXTAAMNBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC(=C3C=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-benzyl-4-nitro-1H-indazole (150 mg; 0.592 mmol), iron powder (331 mg; 5.92 mmol) and ammonium chloride (16 mg; 0.296 mmol) in ethanol/water (4:1; 5 mL) was heated at reflux for 5 hours. The solvent was removed under vacuum and the residue was mixed with ethyl acetate/triethylamine (4:1; 5 mL) and heated at reflux for 1 hour. The mixture was allowed to cool and then filtered through a pad of silica, washing with ethyl acetate. The solvent was removed under vacuum to give the desired product that was used directly in the next step.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
331 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Benzyl-4-nitro-1H-indazole (672 mg, 2.65 mmol) was taken up in 26 mL of EtOH/water (4:1) and treated with NH4Cl (0.5 equivalents) and Fe powder (10 equivalents). The reaction was heated to reflux for 2 hours. The reaction was concentrated under reduced pressure, diluted with EtOAc:Et3N (4:1) and stirred for two hours. The reaction mixture was filtered over GF/F paper and concentrated to give a brown, viscous oil. This crude material was purified by column chromatography (30% EtOAc/hexanes) providing 363 mg (61%) of the title compound.
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
EtOH water
Quantity
26 mL
Type
solvent
Reaction Step Three
Yield
61%

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